molecular formula C11H14N6 B14097809 Hydrazinecarboximidamide, 2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]-, (2E)-

Hydrazinecarboximidamide, 2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]-, (2E)-

Cat. No.: B14097809
M. Wt: 230.27 g/mol
InChI Key: CHGQNYNSRVWUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sardomozide involves the reaction of 4-amidino-1-indanone with hydrazine to form the intermediate 4-amidino-1-indanone-2’-amidinohydrazone . This intermediate is then subjected to further reactions to yield Sardomozide. The specific reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of Sardomozide typically involves large-scale synthesis using the aforementioned synthetic route. The process is carried out in controlled environments to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Comparison with Similar Compounds

Similar Compounds:

  • Piragliatin
  • CM-10-18
  • MK-0941 free base
  • AMG-1694
  • AZD1656
  • Globalagliatin
  • Palmitelaidic Acid
  • AMG-3969
  • RO-28-1675
  • AR453588 hydrochloride
  • PSN-GK1
  • Cadisegliatin
  • IHVR-11029
  • PF-04991532
  • GKA-71
  • AZD1092
  • Glucokinase activator 6
  • Dorzagliatin (Standard)
  • GKA50 quarterhydrate
  • Glucokinase activator 3
  • Nerigliatin
  • PF-04279405
  • Dorzagliatin
  • AM-2394
  • BMS-820132

Uniqueness: Sardomozide is unique due to its high specificity and potency as a SAMDC inhibitor . Unlike other similar compounds, Sardomozide has a broad spectrum of antiproliferative and antitumor activities, making it a valuable compound for cancer research and therapy .

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-[(4-methanehydrazonoyl-2,3-dihydroinden-1-ylidene)amino]guanidine

InChI

InChI=1S/C11H14N6/c12-11(13)17-16-10-5-4-8-7(6-15-14)2-1-3-9(8)10/h1-3,6H,4-5,14H2,(H4,12,13,17)

InChI Key

CHGQNYNSRVWUJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN=C(N)N)C2=CC=CC(=C21)C=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.